Miotoxin B

Beschreibung

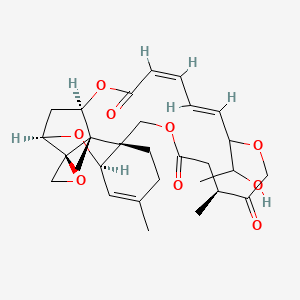

Miotoxin B is a macrocyclic trichothecene mycotoxin produced by the fungal species Myrothecium roridum (Tuberculariaceae). This compound is characterized by a 12,13-epoxytrichothecene core fused with a macrocyclic lactone system, which contributes to its potent bioactivity . It exhibits significant cytotoxicity against human cancer cell lines (e.g., KB, NCI-H187) and antimalarial activity against Plasmodium falciparum, with IC50 values in the nanomolar range . Structural elucidation of miotoxin B has been achieved through high-resolution mass spectrometry (HR-ESI-TOF-MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) analyses .

Eigenschaften

CAS-Nummer |

93633-90-0 |

|---|---|

Molekularformel |

C29H38O9 |

Molekulargewicht |

530.6 g/mol |

IUPAC-Name |

(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione |

InChI |

InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1 |

InChI-Schlüssel |

ARFRGJLJRXAOAX-HFPCCPLESA-N |

Isomerische SMILES |

C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C |

Kanonische SMILES |

CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Miotoxin B umfasst mehrere Schritte, die typischerweise mit der Kultivierung der Pilze beginnen, die es produzieren. Die Pilze werden unter kontrollierten Bedingungen gezüchtet, um die Produktion des Toxins zu maximieren. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren.

Industrielle Produktionsverfahren

Die industrielle Produktion von Miotoxin B ist aufgrund seiner toxischen Natur nicht üblich. Für Forschungszwecke kann es in kontrollierten Laborumgebungen hergestellt werden. Die Pilze werden in großen Fermentern kultiviert, und das Toxin wird mit Hilfe fortschrittlicher chromatographischer Verfahren extrahiert und gereinigt.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Miotoxin B hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Mykotoxinen und deren Wechselwirkungen mit anderen Chemikalien zu untersuchen.

Biologie: Wird in Studien eingesetzt, um die Auswirkungen von Mykotoxinen auf zelluläre Prozesse und die Gesundheit von Organismen zu verstehen.

Medizin: Wird auf seine potenzielle Rolle bei der Entstehung von Krankheiten und seine Wechselwirkungen mit biologischen Systemen untersucht.

Industrie: Wird bei der Entwicklung von Nachweismethoden für Mykotoxine in Lebensmitteln und Futtermitteln eingesetzt.

Wirkmechanismus

Miotoxin B übt seine Wirkungen aus, indem es in zelluläre Prozesse eingreift. Es kann an DNA und Proteine binden, Mutationen verursachen und normale Zellfunktionen stören. Die molekularen Zielstrukturen von Miotoxin B umfassen Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind, sowie Proteine, die für die Zellteilung und das Wachstum von entscheidender Bedeutung sind. Die von Miotoxin B beeinflussten Pfade umfassen diejenigen, die mit oxidativem Stress und Apoptose zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Miotoxin B has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.

Biology: Employed in studies to understand the effects of mycotoxins on cellular processes and organism health.

Medicine: Investigated for its potential role in causing diseases and its interactions with biological systems.

Industry: Used in the development of detection methods for mycotoxins in food and feed products.

Wirkmechanismus

Miotoxin B exerts its effects by interfering with cellular processes. It can bind to DNA and proteins, causing mutations and disrupting normal cellular functions. The molecular targets of Miotoxin B include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and growth. The pathways affected by Miotoxin B include those related to oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Macrocyclic trichothecenes (e.g., miotoxin B, myrotoxin B) exhibit enhanced bioactivity due to increased structural rigidity and membrane interaction capabilities compared to non-macrocyclic analogs (e.g., roridin L-2) .

- Substituents such as epoxy and hydroxy groups influence solubility and target binding. For example, the 7′-hydroxy group in miotoxin B enhances its antimalarial potency .

Key Observations :

- Macrocyclic compounds (miotoxin B, myrotoxin B) demonstrate 10–100× greater cytotoxicity and antimalarial potency than non-macrocyclic analogs (roridin L-2, trichoverritone) .

- Miotoxin B is the most potent compound overall, likely due to its optimized combination of a macrocyclic lactone and hydroxyl/epoxy substituents .

Analytical Challenges

Comparing trichothecenes requires advanced analytical methods due to structural complexity and trace concentrations in samples. For example:

- Spectral Overlap : Similar NMR and MS profiles among macrocyclic trichothecenes necessitate high-resolution instruments for differentiation .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Miotoxin B's mechanism of action?

- Methodological Answer : Apply structured frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

- Population: Human hepatocyte cell lines.

- Intervention: Exposure to Miotoxin B at varying concentrations.

- Comparison: Untreated control groups.

- Outcome: Quantification of oxidative stress markers (e.g., ROS levels).

- Time: 24-hour exposure period.

This approach ensures alignment with testable hypotheses and avoids overly broad questions .

Q. What experimental design considerations are critical for in vitro studies of Miotoxin B toxicity?

- Methodological Answer :

- Cell Line Selection : Use validated models (e.g., HepG2 for hepatic toxicity).

- Dosage Range : Establish a dose-response curve using preliminary LC₅₀ assays.

- Controls : Include positive (e.g., hydrogen peroxide for oxidative stress) and negative controls.

- Endpoint Metrics : Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 assay), and cytokine release (ELISA).

- Reproducibility : Document protocols in detail per guidelines for experimental transparency .

Q. How should researchers conduct a systematic literature review on Miotoxin B?

- Methodological Answer :

- Databases : Use SciFinder to retrieve peer-reviewed studies, prioritizing journals with high impact factors. Filter results by "toxicity mechanisms" and "analytical methods" .

- Keyword Strategy : Combine terms like "Miotoxin B AND (apoptosis OR oxidative stress) NOT industrial production."

- Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, statistical power) and flag conflicts in reported LC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize detection methods for Miotoxin B in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate Miotoxin B from plasma or tissue homogenates.

- Analytical Techniques :

| Method | Sensitivity (LOD) | Throughput | Key Reference |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High | Adapted from cyanotoxin protocols |

| ELISA | 1.0 ng/mL | Moderate | Requires antibody validation |

- Validation : Perform spike-and-recovery experiments (85–115% recovery) and cross-validate with orthogonal methods .

Q. What strategies resolve contradictions in reported dose-response relationships for Miotoxin B?

- Methodological Answer :

- Meta-Analysis : Pool data from published studies, adjusting for variables like cell type, exposure duration, and assay sensitivity .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) .

- Statistical Models : Apply Bayesian hierarchical models to account for between-study heterogeneity .

Q. How can researchers ensure statistical robustness in Miotoxin B toxicity studies?

- Methodological Answer :

- Power Analysis : Calculate sample sizes using G*Power to detect ≥20% effect size with α=0.05 and β=0.2.

- Multiple Testing Correction : Use Benjamini-Hochberg procedures to control false discovery rates in omics datasets (e.g., transcriptomics) .

- Data Transparency : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

Q. What advanced models can predict Miotoxin B's interactions with cellular targets?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to simulate binding affinities with putative targets (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis assays.

- Organ-on-a-Chip : Implement microphysiological systems to model hepatotoxicity in a 3D microenvironment .

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify synergistic pathways .

Key Considerations for Methodological Rigor

- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., Western blot alongside qPCR) and document all experimental variables (e.g., reagent lot numbers) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

- Replication : Follow BERT-style replication studies to identify undertrained variables (e.g., batch effects in cell culture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.